

Spectroscopic Profile of CBZ-D-VALINE: A Technical Guide

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Compound of Interest		
Compound Name:	CBZ-D-VALINE	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-D-valine (**CBZ-D-VALINE**), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for **CBZ-D-VALINE**. It is important to note that a complete, experimentally validated dataset with full assignments is not consistently available across all public databases. Therefore, the data presented herein is a composite of reported values for closely related analogs (L-enantiomer and DL-racemic mixture) and predicted values based on the known chemical structure.

¹H NMR (Proton NMR) Data



Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Carboxylic Acid (- COOH)	~10-12	Singlet (broad)	-
Aromatic (C ₆ H ₅)	7.30-7.40	Multiplet	-
Benzylic (-CH ₂ -)	~5.10	Singlet	-
Amide (-NH-)	~5.2-5.4	Doublet	~8-9
α-Proton (-CH-)	~4.3-4.4	Doublet of Doublets	~8-9, ~4-5
β-Proton (-CH-)	~2.1-2.3	Multiplet	-
Methyl (-CH₃)	~0.9-1.0	Doublet	~7
Methyl (-CH₃)	~0.9-1.0	Doublet	~7

¹³C NMR (Carbon NMR) Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)	
Carboxylic Acid Carbonyl (-COOH)	~175-177	
Urethane Carbonyl (-O-(C=O)-NH-)	~156-157	
Aromatic (Quaternary)	~136	
Aromatic (-CH=)	~127-129	
Benzylic (-CH ₂ -)	~67	
α-Carbon (-CH-)	~60	
β-Carbon (-CH-)	~31	
Methyl Carbons (-CH₃)	~18-19	

IR (Infrared) Spectroscopy Data



Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300-2500	Strong, Broad
N-H Stretch (Amide)	3400-3200	Medium
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=O Stretch (Carboxylic Acid)	1725-1700	Strong
C=O Stretch (Urethane)	1700-1670	Strong
C=C Stretch (Aromatic)	1600-1450	Medium
N-H Bend (Amide)	1550-1510	Medium

Mass Spectrometry (MS) Data

The mass spectral data for the racemic mixture (N-Carbobenzoyl-DL-valine) provides insight into the expected fragmentation pattern of **CBZ-D-VALINE**.[1][2]

m/z	Relative Intensity	Proposed Fragment
251.12	-	[M] ⁺ (Molecular Ion)
208.13	High	[M-CO ₂ H] ⁺
162.13	High	[M-CO ₂ H - C ₂ H ₄] ⁺ or [C ₁₀ H ₁₆ NO] ⁺
108.06	Medium	[C7H8O]+ (Benzyl alcohol cation)
91.05	High	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of **CBZ-D-VALINE**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **CBZ-D-VALINE** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is used. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.
 Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of solid
 CBZ-D-VALINE is placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.



• Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **CBZ-D-VALINE** is prepared in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, is used.
- Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry
 (MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected and
 subjected to collision-induced dissociation (CID) with an inert gas to generate a
 characteristic fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of **CBZ-D-VALINE**.



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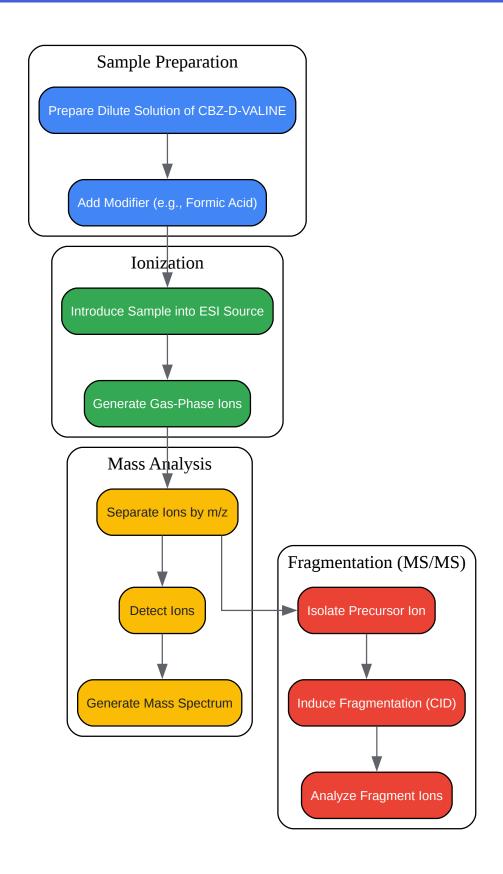
Figure 1: Experimental workflow for NMR spectroscopy.



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Figure 2: Workflow for ATR-FTIR spectroscopy.





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Figure 3: Logical workflow for ESI-Mass Spectrometry.



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References

- 1. N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 PubChem [pubchem.ncbi.nlm.nih.gov]
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